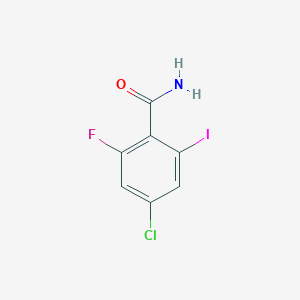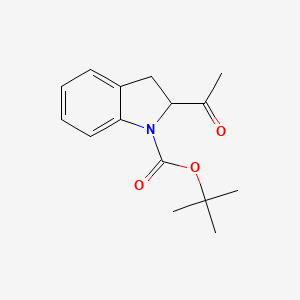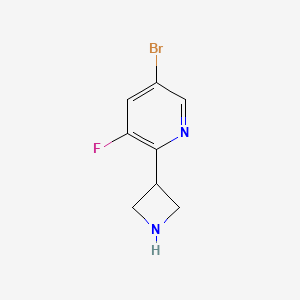
1,4,5,8-Tetraamino-2,7-dipropoxyanthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,5,8-Tetraamino-2,7-dipropoxyanthracene-9,10-dione is a chemical compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals. This particular compound is characterized by the presence of four amino groups and two propoxy groups attached to the anthracene-9,10-dione core, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,8-tetraamino-2,7-dipropoxyanthracene-9,10-dione typically involves the following steps:
Starting Material: The synthesis begins with anthracene-9,10-dione as the core structure.
Propoxylation: The propoxy groups are introduced at the 2 and 7 positions through etherification reactions using propyl alcohol derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, ensuring high yield and purity. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve efficient conversion and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
1,4,5,8-Tetraamino-2,7-dipropoxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: The amino and propoxy groups can participate in substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed.
Major Products
The major products formed from these reactions include nitro derivatives, hydroxy derivatives, and various substituted anthraquinones, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
1,4,5,8-Tetraamino-2,7-dipropoxyanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe and in bioimaging applications.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the production of dyes, pigments, and advanced materials with specific optical and electronic properties.
Mécanisme D'action
The mechanism of action of 1,4,5,8-tetraamino-2,7-dipropoxyanthracene-9,10-dione involves its interaction with molecular targets through its amino and propoxy groups. These functional groups enable the compound to form hydrogen bonds, coordinate with metal ions, and participate in redox reactions. The pathways involved may include inhibition of specific enzymes, disruption of cellular processes, and generation of reactive oxygen species.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4,5,8-Tetraamino-2,7-bis(3-butoxypropoxy)-9,10-anthraquinone: Similar structure with butoxypropoxy groups instead of propoxy groups.
1,4,5,8-Tetraamino-2,7-dihydroxyanthracene-9,10-dione: Contains hydroxy groups instead of propoxy groups.
Uniqueness
1,4,5,8-Tetraamino-2,7-dipropoxyanthracene-9,10-dione is unique due to its specific combination of amino and propoxy groups, which confer distinct chemical reactivity and physical properties. This makes it particularly valuable for applications requiring specific electronic and optical characteristics.
Propriétés
Numéro CAS |
88601-64-3 |
|---|---|
Formule moléculaire |
C20H24N4O4 |
Poids moléculaire |
384.4 g/mol |
Nom IUPAC |
1,4,5,8-tetraamino-2,7-dipropoxyanthracene-9,10-dione |
InChI |
InChI=1S/C20H24N4O4/c1-3-5-27-11-7-9(21)13-15(17(11)23)20(26)16-14(19(13)25)10(22)8-12(18(16)24)28-6-4-2/h7-8H,3-6,21-24H2,1-2H3 |
Clé InChI |
SYPOSVXJCDUDJX-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=C(C2=C(C(=C1)N)C(=O)C3=C(C2=O)C(=C(C=C3N)OCCC)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


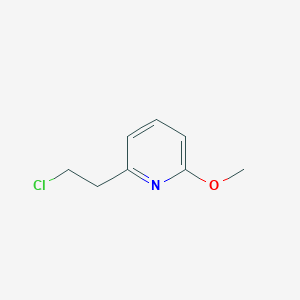
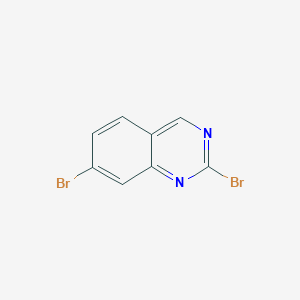
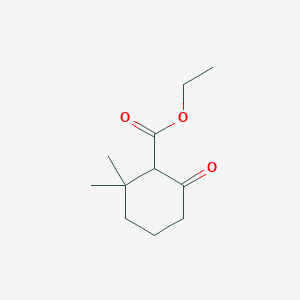


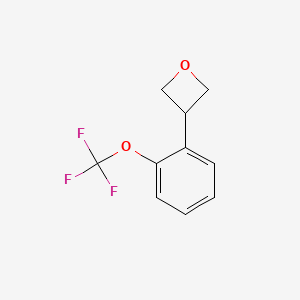
![2-[4-[[(E)-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene)amino]oxymethyl]phenyl]benzonitrile](/img/structure/B13124035.png)
![Ethyl 6-[4-[[4-[3-ethoxycarbonyl-1-(4-methoxyphenyl)-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridin-6-yl]phenyl]diazenyl]phenyl]-1-(4-methoxyphenyl)-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B13124038.png)

